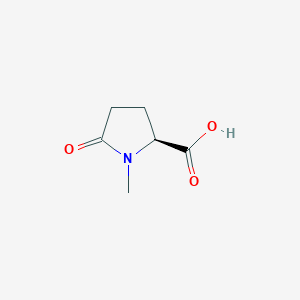

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-7-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLYZEAOVWVTSW-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H](CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595365 | |

| Record name | 1-Methyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52574-06-8 | |

| Record name | 1-Methyl-5-oxo-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1-methyl-5-oxopyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Castagnoli–Cushman Reaction (CCR)

One of the most prominent methods for synthesizing 5-oxopyrrolidine-2-carboxylic acid derivatives, including (S)-1-methyl variants, is the Castagnoli–Cushman reaction. This method involves the condensation of an imine intermediate with a cyclic anhydride under reflux conditions.

-

- An appropriate aldehyde and amine are reacted in the presence of molecular sieves to form an imine intermediate in situ.

- This imine is then reacted with succinic anhydride in refluxing p-xylene for approximately 10 hours.

- The reaction mixture is subjected to extraction and flash chromatography to isolate the desired 5-oxopyrrolidine-2-carboxylic acid derivative.

Stereoselectivity : The reaction typically yields racemic mixtures, but enantiomeric resolution can be achieved post-synthesis using chiral high-performance liquid chromatography (HPLC) with cellulose or amylose-based stationary phases.

Yields and Purity : Yields vary but can reach up to 75% with careful control of reaction conditions. Purity is enhanced via chromatographic separation.

Research Example : This method was employed to synthesize various 1(N),2,3-trisubstituted 5-oxopyrrolidines targeting biological applications, demonstrating efficient preparation of the lactam core.

General Procedure Using Cyclic Anhydrides and Imines in DMF

Another preparation approach involves heating cyclic anhydrides with imines in dry dimethylformamide (DMF) at elevated temperatures (110–125 °C):

-

- Mix cyclic anhydride and imine in dry DMF.

- Heat in a sealed tube for 5 to 24 hours depending on the substrate.

- After reaction completion, the mixture is concentrated, and the product is extracted into aqueous phase.

- Acidification of the aqueous phase precipitates the lactam product.

- If precipitation fails, the product is recovered by evaporation and hot acetonitrile extraction.

Yields : Reported yields range from 48% to 75%, depending on reaction time and substrate.

Advantages : This method allows for the preparation of N-alkylated 5-oxopyrrolidine-2-carboxylic acids with controlled stereochemistry and is adaptable to various substituents.

Enantiomeric Resolution by Chiral HPLC

Due to the formation of racemic mixtures in many synthetic routes, obtaining the (S)-enantiomer requires resolution techniques:

Method :

- Use immobilized chiral stationary phases such as Chiralpak IC (cellulose-based) or Chiralpak IA (amylose-based).

- Both normal and reverse phase modes are employed to optimize separation.

Outcome :

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The Castagnoli–Cushman reaction is widely used due to its versatility and ability to incorporate diverse substituents on the pyrrolidine ring.

- The stereochemical outcome of the reaction is generally racemic; thus, chiral resolution is a critical step for obtaining the (S)-enantiomer.

- The use of molecular sieves and controlled reaction environments enhances the formation of imine intermediates, improving yields.

- The reaction conditions such as solvent choice, temperature, and reaction time significantly influence the yield and purity.

- The DMF method offers an alternative with moderate to good yields and is suitable for scale-up with appropriate safety measures.

- Commercially available this compound is typically produced through optimized synthetic routes and purified to high standards, facilitating its use in peptide synthesis and pharmaceutical research.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its derivatives are being investigated for their potential to enhance drug efficacy and target specific biological pathways. For instance, studies have shown that derivatives of this compound exhibit promising anticancer activity against human pulmonary cancer cell lines, indicating its potential as a lead compound in cancer therapeutics .

Biochemical Research

In biochemical research, this compound is utilized to study enzyme activity and metabolic pathways. Its role in understanding biological processes is critical for developing new therapeutic strategies. Research has demonstrated that compounds derived from this structure can modulate targets relevant to both bacterial and fungal pathogens, showcasing its utility in antimicrobial research .

Polymer Chemistry

The incorporation of this compound into polymer formulations has been explored to improve material properties such as flexibility and strength. This application is particularly beneficial in manufacturing processes where enhanced material characteristics are required. The compound's unique structure allows for modifications that can tailor polymers for specific industrial applications .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for its role in developing more effective agrochemicals. Its derivatives may contribute to safer pest control agents that minimize environmental impact while maximizing efficacy against pests. The ability to design compounds that target specific biological pathways makes this compound valuable in agrochemical formulations .

Analytical Chemistry

This compound is also employed as a standard in various analytical methods. It aids in the accurate quantification of related compounds across different sample types, enhancing the reliability of analytical results. This application is crucial in quality control and research settings where precise measurements are necessary .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Key intermediate for drugs targeting neurological disorders; potential anticancer activity |

| Biochemical Research | Studies enzyme activity; modulates targets for antimicrobial research |

| Polymer Chemistry | Enhances polymer properties like flexibility and strength |

| Agricultural Chemistry | Development of safer agrochemicals for pest control |

| Analytical Chemistry | Used as a standard for accurate quantification in various analytical methods |

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness against various pathogens and its potential as an anticancer agent:

- A study demonstrated that derivatives of this compound showed significant cytotoxicity against A549 human pulmonary cancer cells, suggesting further exploration for drug development .

- Another research effort focused on synthesizing novel derivatives that exhibit antimicrobial activity against multidrug-resistant bacterial strains, emphasizing the compound's relevance in addressing global health challenges .

Wirkmechanismus

The mechanism of action of (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may also participate in signaling pathways by binding to receptors or other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Analogs

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

- Molecular Formula: C₆H₉NO₃ (same as target compound).

- Key Difference : Carboxylic acid group at the 3-position instead of 2-position.

- Properties : Similar molecular weight (143.14 g/mol) but distinct solubility and reactivity due to altered hydrogen-bonding capacity .

- Applications : Less frequently reported in pharmaceutical synthesis compared to the 2-carboxylic acid isomer.

Table 1: Positional Isomer Comparison

| Property | (S)-1-Methyl-5-oxo-2-carboxylic Acid | 1-Methyl-5-oxo-3-carboxylic Acid |

|---|---|---|

| CAS Number | 52574-06-8 | 42346-68-9 |

| Carboxylic Acid Position | 2 | 3 |

| Melting Point | Not reported | Not reported |

| Pharmaceutical Relevance | High (kinase intermediates) | Moderate |

N-Substituted Analogs

(2S)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic Acid (CAS 928063-85-8)

1-Ethyl-5-oxopyrrolidine-2-carboxylic Acid (CAS 1001390-60-8)

- Molecular Formula: C₇H₁₁NO₃.

- Key Difference : Ethyl group at the 1-position.

Table 2: N-Substituent Impact

| Compound | N-Substituent | Molecular Weight | logP* | Key Applications |

|---|---|---|---|---|

| (S)-1-Methyl-5-oxo-2-carboxylic acid | Methyl | 143.14 | ~0.3 | Kinase inhibitors |

| 1-Isopropyl-5-oxo-2-carboxylic acid | Isopropyl | 171.2 | ~0.8 | Not reported |

| 1-Ethyl-5-oxo-2-carboxylic acid | Ethyl | 157.17 | ~0.6 | Experimental intermediates |

*Estimated using fragment-based methods.

Functionalized Derivatives with Enhanced Bioactivity

1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives

- Key Features : Aryl substituents (e.g., chloro, hydroxyl) at the benzene ring and heterocyclic moieties (oxadiazole, triazole) .

- Bioactivity : Demonstrated 1.5× higher antioxidant activity than ascorbic acid in DPPH assays due to radical scavenging capabilities .

- Structural Contrast : The 3-carboxylic acid position and bulky aryl groups enable π-π interactions, enhancing antioxidant efficacy compared to the target compound’s simpler structure.

Parent Compound: (2S)-5-Oxopyrrolidine-2-carboxylic Acid

- Molecular Formula: C₅H₇NO₃.

- Key Difference: No methyl group at the 1-position.

- Properties : Lower molecular weight (129.11 g/mol) and higher polarity, reducing metabolic stability compared to methylated analogs .

- Synthetic Utility : Serves as a precursor for introducing diverse N-substituents via alkylation or acylation .

Biologische Aktivität

(S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, with the CAS number 52574-06-8, is a chiral compound that belongs to the class of pyrrolidine derivatives. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The following sections detail its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 143.14 g/mol

- Solubility : Very soluble in water (273.0 mg/ml)

The structure of this compound features a five-membered ring with a nitrogen atom and a carboxylic acid functional group, contributing to its unique properties and potential biological activities.

Anti-inflammatory Properties

Initial studies indicate that this compound may possess anti-inflammatory properties. Isolated from Portulaca oleracea, this compound has shown the ability to suppress inflammation in certain cell lines. However, further research is necessary to elucidate its mechanism of action and therapeutic potential.

Anticancer Activity

Research into the anticancer properties of related 5-oxopyrrolidine derivatives has provided insights into the potential of this compound. A study evaluated various derivatives against A549 human lung adenocarcinoma cells using an MTT assay to assess cell viability post-treatment. The findings indicated:

| Compound | Viability (%) | Notes |

|---|---|---|

| This compound | 78–86% | Weak anticancer activity |

| Compound with 4-chlorophenyl substitution | 64% | Enhanced anticancer activity |

| Compound with 4-bromophenyl substitution | 61% | Enhanced anticancer activity |

These results suggest that modifications to the core structure can significantly influence anticancer efficacy .

Antimicrobial Activity

In addition to its anticancer potential, the antimicrobial properties of 5-oxopyrrolidine derivatives have been explored. Compounds derived from this scaffold demonstrated promising activity against multidrug-resistant strains of Staphylococcus aureus. For instance, certain derivatives showed selective antimicrobial effects against linezolid and tedizolid-resistant strains, indicating their potential as scaffolds for developing new antimicrobial agents .

The exact mechanism by which this compound exerts its biological effects remains largely unexplored. However, its structural similarity to amino acids and neurotransmitters suggests interactions with biological systems that could influence cell signaling pathways and other physiological processes.

Case Studies

-

Study on Anticancer Activity :

- Researchers investigated the structure-dependent anticancer activity of various 5-oxopyrrolidine derivatives using A549 cells.

- The study revealed that while some derivatives exhibited significant cytotoxicity, this compound showed moderate effects, prompting further exploration of its analogs for enhanced efficacy .

-

Antimicrobial Screening :

- A series of 5-oxopyrrolidine derivatives were screened against clinically significant pathogens.

- Notably, compounds demonstrated activity against multidrug-resistant Staphylococcus aureus, highlighting the importance of this scaffold in developing new therapeutic strategies against resistant infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (S)-1-Methyl-5-oxopyrrolidine-2-carboxylic acid, and how are stereochemical outcomes controlled?

- Methodological Answer : The compound is synthesized via diastereoselective methods, such as azidation or cyclization reactions. For example, a thiazoline ester intermediate can undergo deprotection and subsequent freeze-drying to yield the target compound with high purity (86% yield). Stereochemical control is achieved using chiral catalysts or enantioselective reagents, confirmed by , , and HPLC analysis to validate the (S)-configuration .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : and NMR resolve structural features like the methyl group and lactam ring.

- High-Performance Liquid Chromatography (HPLC) : Ensures enantiomeric purity (>97%) by comparing retention times with standards.

- Mass Spectrometry (MS) : Validates molecular weight (143.14 g/mol) and fragmentation patterns .

Q. How does this compound function as a building block in heterocyclic chemistry?

- Methodological Answer : The pyrrolidine ring and carboxylic acid group enable its use in synthesizing fused heterocycles (e.g., spiroisoquinolines or pyridoquinolones). For example, it can undergo cyclocondensation with aryl aldehydes to form bioactive scaffolds. Its rigidity and chirality make it valuable for designing enzyme inhibitors or receptor ligands .

Q. What are the stability considerations for handling this compound in aqueous solutions?

- Methodological Answer : The compound is hygroscopic and prone to lactam ring hydrolysis under acidic/basic conditions. Storage at -20°C in anhydrous solvents (e.g., DMSO or acetonitrile) is recommended. Stability tests via pH-dependent kinetic studies (monitored by HPLC) are advised for long-term storage .

Q. How is the stereochemical configuration of the compound verified experimentally?

- Methodological Answer : X-ray crystallography or circular dichroism (CD) spectroscopy provides definitive confirmation of the (S)-configuration. Comparative analysis with known (R)-enantiomers using chiral stationary phases in HPLC further validates enantiopurity .

Advanced Research Questions

Q. How can diastereoselective synthesis of methyl 3-aryl-5-oxopyrrolidine-2-carboxylates be optimized using this compound?

- Methodological Answer : Employ a Michael addition-cyclization cascade with aryl/heteroaryl aldehydes. Use Lewis acids (e.g., ZnCl) to enhance diastereoselectivity (up to 95:5 dr). Reaction monitoring via TLC and intermediate isolation by column chromatography (silica gel, ethyl acetate/hexane) ensures purity. Crystallography confirms regioselectivity .

Q. What strategies resolve data contradictions in SAR studies involving 5-oxopyrrolidine derivatives?

- Methodological Answer : Discrepancies in structure-activity relationships (SAR) often arise from stereochemical impurities or solvent effects. Solutions include:

- Re-evaluating synthetic intermediates via coupling constants to detect epimerization.

- Density Functional Theory (DFT) calculations to model electronic effects on reactivity .

Q. How is impurity profiling conducted for this compound in pharmaceutical intermediates?

- Methodological Answer : Identify impurities (e.g., 2-oxopyrrolidin-1-yl derivatives) using HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in water/acetonitrile). Quantify via external calibration curves. Reference standards (e.g., pyridin-2-ol) are spiked to confirm retention times .

Q. Can computational modeling predict the compound’s role in chiral catalyst design?

- Methodological Answer : Molecular docking (AutoDock/Vina) evaluates interactions with catalytic pockets (e.g., enzymes or metal complexes). Parameters like binding energy (< -8 kcal/mol) and hydrogen-bonding patterns (using PyMOL) guide catalyst optimization. DFT studies assess transition-state stabilization .

Q. What experimental protocols assess the compound’s bioactivity in neurological models?

- Methodological Answer : In vitro assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.